(5-bromopentyl)(methyl)amine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(5-bromopentyl)(methyl)amine hydrobromide is a chemical compound with the molecular formula C6H15Br2N. It is a brominated amine derivative, commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming various chemical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromopentyl)(methyl)amine hydrobromide typically involves the reaction of 5-bromopentylamine with methylamine in the presence of hydrobromic acid. The reaction conditions are usually mild, and the process can be carried out at room temperature. The general reaction scheme is as follows:

5-bromopentylamine+methylamine+HBr→(5-bromopentyl)(methyl)amine hydrobromide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of phase-transfer catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(5-bromopentyl)(methyl)amine hydrobromide undergoes several types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

Oxidation: The amine group can be oxidized to form corresponding oxides or other nitrogen-containing compounds.

Reduction: The compound can be reduced to form primary or secondary amines.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic substitution: Products include azides, nitriles, and thioethers.

Oxidation: Products include nitroso compounds and oximes.

Reduction: Products include primary and secondary amines.

Scientific Research Applications

(5-bromopentyl)(methyl)amine hydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the modification of biomolecules and the study of enzyme mechanisms.

Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-bromopentyl)(methyl)amine hydrobromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The amine group can participate in hydrogen bonding and other interactions, influencing the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

2-Bromoethylamine hydrobromide: Similar in structure but with a shorter carbon chain.

3-Bromopropylamine hydrobromide: Another brominated amine with a different carbon chain length.

5-Bromo-N,N,N-trimethylpentan-1-aminium bromide: A quaternary ammonium salt with similar reactivity.

Uniqueness

(5-bromopentyl)(methyl)amine hydrobromide is unique due to its specific carbon chain length and the presence of both bromine and amine functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

(5-bromopentyl)(methyl)amine hydrobromide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of amines that are often studied for their pharmacological properties, including their interactions with various biological targets. This article provides an overview of the biological activity of this compound, supported by relevant data tables and findings from recent research.

Chemical Structure and Properties

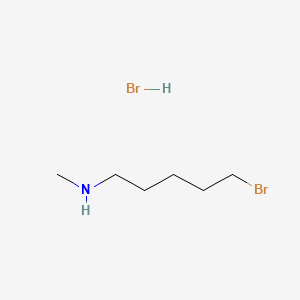

This compound can be structurally represented as follows:

- Molecular Formula : C₇H₁₄Br₂N

- Molecular Weight : 253.01 g/mol

The presence of the bromine atom and the amine functional group suggests potential reactivity and interaction with biological systems, particularly through mechanisms involving receptor binding and enzyme modulation.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound's structure allows it to participate in hydrogen bonding and electrostatic interactions, which enhances its affinity for biological targets.

Key Mechanisms:

- Receptor Binding : The amine group can engage in ionic interactions with negatively charged residues in receptor binding sites.

- Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

Biological Activity Studies

Recent studies have evaluated the biological activity of this compound through various assays and experimental models.

Table 1: Summary of Biological Activity Findings

Case Studies

- Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial properties, particularly against Gram-positive bacteria. The disk diffusion method revealed clear zones of inhibition, indicating effective bacterial growth suppression.

- Cytotoxic Effects : Research into the cytotoxic effects on cancer cell lines showed that the compound induced apoptosis at concentrations as low as 25 µM. This suggests potential applications in cancer therapeutics, warranting further investigation into its mechanisms of action and specificity toward different cancer types.

- Neuropharmacological Effects : Investigations into the compound's effect on neurotransmitter systems revealed that it acts as a moderate inhibitor of acetylcholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's.

Properties

IUPAC Name |

5-bromo-N-methylpentan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14BrN.BrH/c1-8-6-4-2-3-5-7;/h8H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWQQTQORYVQNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCBr.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Br2N |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.00 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.